molecular formula C14H15NO2S2 B2911644 N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide CAS No. 2034483-29-7

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide

Cat. No.: B2911644
CAS No.: 2034483-29-7
M. Wt: 293.4
InChI Key: LEUFRHJSGQNPKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide” includes a thiophene ring and a tetrahydropyran ring . These rings are common structural elements in organic chemistry.

Scientific Research Applications

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that TPCA-1 inhibits the activity of the transcription factor nuclear factor-kappa B (NF-κB), which is involved in the regulation of cell survival, proliferation, and immune responses. Inhibition of NF-κB activity by TPCA-1 has been shown to induce apoptosis (cell death) in cancer cells, making it a potential candidate for cancer therapy.

Mechanism of Action

The mechanism of action of N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide involves the inhibition of the activity of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and immune responses. Inhibition of NF-κB activity by TPCA-1 results in the downregulation of genes involved in cell survival and proliferation, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. Biochemically, TPCA-1 inhibits the activity of NF-κB, leading to the downregulation of genes involved in cell survival and proliferation. Physiologically, TPCA-1 induces apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide in lab experiments is its specificity for inhibiting the activity of NF-κB. This specificity allows for targeted inhibition of NF-κB activity, reducing the potential for off-target effects. However, one of the limitations of using TPCA-1 in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are many potential future directions for the use of N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide in scientific research. One area of research is in the development of new cancer therapies that target NF-κB activity. Another area of research is in the development of new drug delivery systems that can improve the solubility and bioavailability of TPCA-1. Additionally, further studies are needed to investigate the potential applications of TPCA-1 in other fields of scientific research, such as immunology and inflammation.

Synthesis Methods

The synthesis of N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide involves the reaction of 4-(thiophen-2-yl)but-3-en-2-one with tetrahydro-2H-pyran-4-ol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with thiophene-2-carboxylic acid chloride to yield the final product. This synthesis method has been optimized to produce high yields of this compound with high purity.

Properties

IUPAC Name

N-(4-thiophen-2-yloxan-4-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S2/c16-13(11-3-1-9-18-11)15-14(5-7-17-8-6-14)12-4-2-10-19-12/h1-4,9-10H,5-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUFRHJSGQNPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.